molecular formula C23H20N4O4S B2593399 2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid CAS No. 2034275-11-9

2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid

Cat. No.: B2593399
CAS No.: 2034275-11-9
M. Wt: 448.5
InChI Key: MYYDGSPGLOLVBF-UHFFFAOYSA-N
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Description

2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid (CAS 2034275-11-9) is a complex chemical entity supplied for advanced research applications. While direct biological data for this specific molecule is limited in the public domain, it shares a core pyrrolo[3,2-d]pyrimidine scaffold and key structural motifs with pharmacologically active compounds designed to target cyclin-dependent kinases (CDKs) . CDK2 is a well-validated target in oncology drug discovery due to its crucial role in driving cell cycle progression, and its inhibition can selectively halt the proliferation of tumor cells . Compounds featuring related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, are established as bioisosteres of the native adenine nucleotide (ATP) . These analogs are engineered to fit into the ATP-binding pocket of kinase enzymes, where they can form essential hydrogen bonds with key amino acid residues like Leu83, thereby exerting potent enzymatic inhibition . The structural features of this compound—including the p-tolylglycyl moiety—are frequently incorporated into inhibitor designs to facilitate these critical interactions and optimize hydrophobic binding within the active site . Based on this structural rationale, this reagent holds significant value for researchers investigating novel CDK2 inhibitors, exploring structure-activity relationships (SAR) in kinase targeting, and developing new anti-proliferative agents for cancers such as breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-14-7-9-16(10-8-14)25-18(28)13-32-23-26-20-17(15-5-3-2-4-6-15)11-24-21(20)22(31)27(23)12-19(29)30/h2-11,24H,12-13H2,1H3,(H,25,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYDGSPGLOLVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC(=O)O)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews recent findings on its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight366.42 g/mol
CAS Number1115360-07-0

This complex structure features a pyrrolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays on various cancer cell lines have shown promising results:

  • Cytotoxicity Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The IC₅₀ values were determined to be as low as 4.296 μM for HepG2 cells and 7.472 μM for PC-3 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the S phase. Molecular docking studies suggest that the compound interacts with key kinases involved in cell proliferation pathways, such as VEGFR-2 and AKT .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Preliminary results indicate effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined using standard broth dilution methods, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the p-tolylamino group and variations in the acetic acid moiety have been explored:

ModificationObserved Effect
Methyl substitution on phenylIncreased cytotoxicity
Alteration of thiol groupEnhanced antimicrobial activity
Variations in acetic acidChanges in solubility and bioavailability

These modifications highlight the importance of specific functional groups in enhancing biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Liver Cancer Study : A study involving HepG2 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Prostate Cancer Study : In PC-3 cells, the compound not only inhibited cell proliferation but also altered expression levels of key proteins involved in apoptosis and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties.

Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()

  • Core : Pyrrolo[3,2-d]pyrimidine with 4-oxo and phenyl groups.
  • Key Differences: Substituents: Dipentylamino group at position 2 (vs. thioether-linked p-tolylamino) and ethyl carboxylate at position 7 (vs. acetic acid at position 3). Impact:
  • The ethyl carboxylate may act as a prodrug moiety, whereas the acetic acid in the target compound offers immediate ionization. Structural Data: Single-crystal X-ray analysis confirms planar geometry, with disorder noted in the dipentylamino chain .

2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic Acid ()

  • Core: Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle) vs. pyrrolopyrimidine.
  • Key Differences :
    • Electronic Effects : The thiophene ring introduces stronger electron-withdrawing character compared to pyrrole.
    • Substituents : Fluorophenyl at position 5 (vs. phenyl at position 7) and acetic acid at position 3.
    • Impact :
  • Fluorine enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation.
  • Thieno-pyrimidines often exhibit distinct binding profiles in kinase assays due to sulfur’s polarizability .

6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (, Fig. 18)

  • Core : Thiazolo[4,5-d]pyrimidine with a thioxo group.
  • Key Differences :
    • Heteroatom Arrangement : Thiazole ring (N-S-N) vs. pyrrole (N-C-N).
    • Substituents : Thio-linked p-tolyl group and ethyl chain.
    • Impact :
  • The thiazole core may confer stronger hydrogen-bond acceptor capacity.
  • The thioxo group (C=S) increases rigidity and may alter redox properties compared to the target’s oxo group (C=O) .

2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic Acid ()

  • Core : Oxazolo[5,4-d]pyrimidine (oxygen-containing heterocycle).
  • Key Differences: Substituents: Methylamino-acetic acid vs. thioether-linked p-tolylamino-acetic acid. Impact:
  • The oxazole ring’s oxygen atom may reduce lipophilicity compared to pyrrole.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,2-d]pyrimidine 4-oxo, thioether-linked p-tolylamino, acetic acid, phenyl ~454.5 (estimated) High polarity (acetic acid), moderate lipophilicity
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-oxo, dipentylamino, ethyl carboxylate, 4-chlorophenyl 567.1 High lipophilicity, crystalline solid
2-[5-(4-Fluorophenyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetic Acid Thieno[2,3-d]pyrimidine 4-oxo, fluorophenyl, acetic acid 318.3 Enhanced metabolic stability
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-thiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidine Thioxo, thioether-linked p-tolyl, ethyl ~423.5 (estimated) Rigid structure, redox-active
2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic Acid Oxazolo[5,4-d]pyrimidine Methylamino, acetic acid, dimethyloxazole 236.2 Low molecular weight, improved solubility

Research Findings and Implications

  • Structural Flexibility : The pyrrolopyrimidine core in the target compound allows for diverse substitution patterns, balancing solubility (via acetic acid) and target binding (via aromatic and thioether groups).
  • Thioether vs. Amine Linkages : Compounds with thioether groups (e.g., target compound, ) may exhibit slower metabolic degradation compared to amine-linked analogs (e.g., ) due to reduced susceptibility to oxidative enzymes.
  • Heterocycle Impact: Thieno- and thiazolo-pyrimidines (Evidences 10, 13) often display higher kinase inhibition potency than oxazolo derivatives, attributed to sulfur’s electronic effects .

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